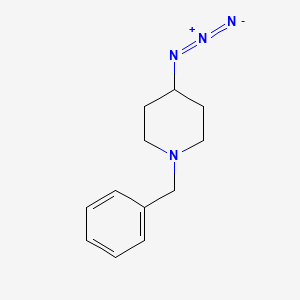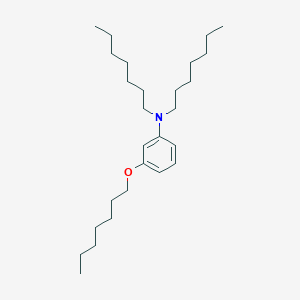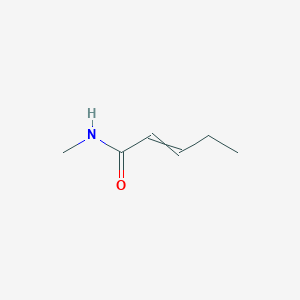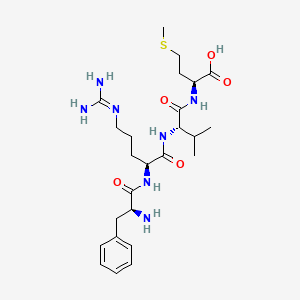![molecular formula C9H17IO3 B14215614 3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene CAS No. 552316-38-8](/img/structure/B14215614.png)
3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene is an organic compound with the molecular formula C9H17IO3 It is characterized by the presence of an iodine atom attached to an ethoxy chain, which is further connected to a propene group
Preparation Methods
The synthesis of 3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene typically involves the reaction of allyl alcohol with iodine and ethylene oxide. The reaction proceeds through a series of steps, including the formation of intermediate compounds such as 2-(2-(2-iodoethoxy)ethoxy)ethanol. The reaction conditions often require the presence of a base, such as potassium carbonate, and the use of solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The ethoxy chains can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The double bond in the propene group can be reduced to form the corresponding alkane using reducing agents like hydrogen in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, as iodine is a commonly used radioisotope in biological research.
Industry: Used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications
Mechanism of Action
The mechanism of action of 3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene involves its interaction with various molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to specific targets. Additionally, the ethoxy chains can interact with hydrophobic regions of proteins or other biomolecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene can be compared with other similar compounds, such as:
3-{2-[2-(2-Methoxyethoxy)ethoxy]prop-1-ene:
3-{2-[2-(2-Aminoethoxy)ethoxy]ethoxy}prop-1-ene:
The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential for use in radiolabeling and other specialized applications .
Properties
CAS No. |
552316-38-8 |
|---|---|
Molecular Formula |
C9H17IO3 |
Molecular Weight |
300.13 g/mol |
IUPAC Name |
3-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]prop-1-ene |
InChI |
InChI=1S/C9H17IO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h2H,1,3-9H2 |
InChI Key |
OGUYQJRBBUCPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOCCOCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14215556.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-](/img/structure/B14215558.png)




oxophosphanium](/img/structure/B14215597.png)


![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)

![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)

